(2-Chloro-4-nitrophenyl)methanediyl diacetate
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Overview
Description
(2-Chloro-4-nitrophenyl)methanediyl diacetate is an organic compound with the molecular formula C11H10ClNO6 It is characterized by the presence of a chloro and nitro group on a phenyl ring, along with two acetate groups attached to a methanediyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-nitrophenyl)methanediyl diacetate typically involves the reaction of 2-chloro-4-nitrobenzyl chloride with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-nitrophenyl)methanediyl diacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The acetate groups can be hydrolyzed to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic conditions to cleave the acetate groups.
Major Products Formed
Substitution: Products with the chloro group replaced by the nucleophile.
Reduction: 2-Chloro-4-aminophenyl derivatives.
Hydrolysis: 2-Chloro-4-nitrophenylmethanol.
Scientific Research Applications
(2-Chloro-4-nitrophenyl)methanediyl diacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2-Chloro-4-nitrophenyl)methanediyl diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups play a crucial role in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chloro and nitro groups but lacks the methanediyl diacetate structure.
4-Nitrobenzyl chloride: Contains the nitrobenzyl moiety but differs in the substitution pattern and functional groups.
2,6-Dichloro-4-nitrophenol: Similar in having chloro and nitro groups but with different substitution positions.
Uniqueness
(2-Chloro-4-nitrophenyl)methanediyl diacetate is unique due to the presence of both acetate groups and the specific positioning of the chloro and nitro groups on the phenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
77455-54-0 |
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Molecular Formula |
C11H10ClNO6 |
Molecular Weight |
287.65 g/mol |
IUPAC Name |
[acetyloxy-(2-chloro-4-nitrophenyl)methyl] acetate |
InChI |
InChI=1S/C11H10ClNO6/c1-6(14)18-11(19-7(2)15)9-4-3-8(13(16)17)5-10(9)12/h3-5,11H,1-2H3 |
InChI Key |
OCRFFMYKJSYNEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=C(C=C(C=C1)[N+](=O)[O-])Cl)OC(=O)C |
Origin of Product |
United States |
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